molecular formula C10H8F6S B128264 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene CAS No. 144429-11-8

4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene

Cat. No. B128264
CAS RN: 144429-11-8
M. Wt: 274.23 g/mol
InChI Key: KKVIWURNVWFMKO-UHFFFAOYSA-N
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Description

“4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene” is a chemical compound with the formula C10H8F6S . It contains a total of 25 atoms, including 8 Hydrogen atoms, 10 Carbon atoms, 1 Sulfur atom, and 6 Fluorine atoms .


Molecular Structure Analysis

The molecule contains a total of 25 bonds, including 17 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfide .

Scientific Research Applications

Synthesis of Bioactive Compounds

The incorporation of fluorine-containing groups into bioactive compounds is a significant approach in medicinal chemistry. The unique chemical and biological properties of these groups, such as increased affinity, metabolic stability, lipophilicity, cell permeability, and bioavailability, make them highly valuable . Specifically, compounds containing the CF2H unit, like 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene, can serve as bioisosteres for hydroxy, thiol, and amide groups due to their ability to form hydrogen bonds, modulate lipophilicity, polarity, and conformational preferences .

Advanced Functional Materials

Fluorinated compounds are widely applied in the development of advanced functional materials. Their incorporation into polymers and other materials can enhance properties such as thermal stability, chemical resistance, and dielectric behavior. This makes 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene a candidate for creating materials with improved performance characteristics .

Friedel–Crafts Reaction Catalyst

The Friedel–Crafts reaction is a cornerstone in synthetic organic chemistry, used to attach substituents to aromatic rings. Compounds like 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene can act as catalysts in these reactions due to their polarity and high ionizing power, which is crucial for the synthesis of various organic compounds .

Pharmaceutical Synthesis

In pharmaceutical synthesis, the introduction of fluorine atoms or fluorinated groups can significantly alter the activity and properties of therapeutic agents. 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene can be used to synthesize fluorinated analogs of drugs, potentially leading to medications with better efficacy, selectivity, and pharmacokinetic profiles .

Agrochemicals

The use of fluorinated compounds in agrochemicals, such as pesticides and herbicides, can improve their effectiveness and environmental persistence. The hexafluoropropylthio group in 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene can be leveraged to develop new agrochemicals with enhanced properties .

Green Chemistry Applications

The principles of green chemistry emphasize the reduction of hazardous substances and the promotion of safer products and processes. 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene can contribute to this field by providing a pathway to synthesize compounds under milder conditions, such as room temperature reactions, and without the need for transition metals or oxidants .

properties

IUPAC Name

1-(1,1,2,3,3,3-hexafluoropropylsulfanyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6S/c1-6-2-4-7(5-3-6)17-10(15,16)8(11)9(12,13)14/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVIWURNVWFMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319055
Record name 1-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene

CAS RN

144429-11-8
Record name 1-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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